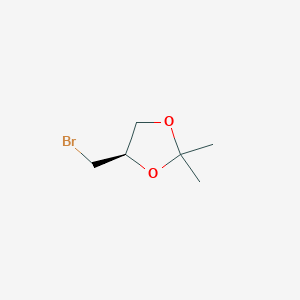

(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane

Descripción general

Descripción

(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, also known as 4-Bromo-2,2-dimethyl-1,3-dioxolane or BMD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid with a molecular formula of C6H11BrO2 and a molar mass of 195.06 g/mol. BMD is widely used in organic synthesis as a versatile building block due to its ability to undergo various chemical transformations.

Mecanismo De Acción

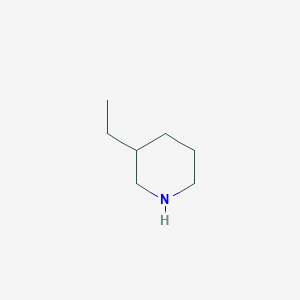

BMD acts as a versatile building block due to its ability to undergo various chemical transformations. It can undergo nucleophilic substitution, oxidation, reduction, and other reactions to form a wide range of functional groups. BMD also exhibits unique reactivity towards nucleophiles, such as amines and thiols, which can be utilized in the synthesis of various bioactive compounds.

Efectos Bioquímicos Y Fisiológicos

BMD has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit moderate toxicity towards aquatic organisms, such as Daphnia magna and Vibrio fischeri. BMD is also known to cause skin irritation and eye damage upon contact.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BMD offers several advantages for laboratory experiments. It is readily available, easy to handle, and can be stored for an extended period without significant degradation. BMD is also a versatile building block, which can be used to synthesize a wide range of compounds. However, BMD has some limitations, such as its moderate toxicity and the need for careful handling due to its reactive nature.

Direcciones Futuras

There are several future directions for the research on BMD. One potential area of research is the development of more efficient and sustainable synthesis methods for BMD. Another area of research is the exploration of BMD's potential as a chiral building block for the synthesis of enantiopure compounds. Additionally, the investigation of BMD's potential as a drug candidate for various diseases, such as cancer and inflammation, could also be a promising area of research.

Aplicaciones Científicas De Investigación

BMD has been extensively utilized in scientific research as a key intermediate in the synthesis of various biologically active compounds. It has been used in the synthesis of antifungal agents, anti-inflammatory agents, and anti-cancer agents. BMD is also used in the preparation of chiral building blocks, which are essential for the synthesis of enantiopure compounds.

Propiedades

IUPAC Name |

(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPZKFNSQYCIPP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |

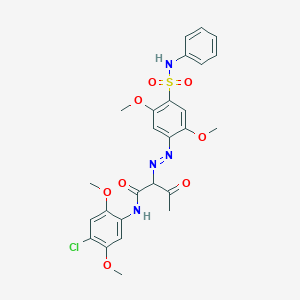

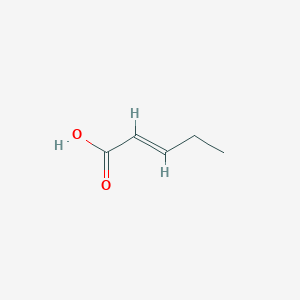

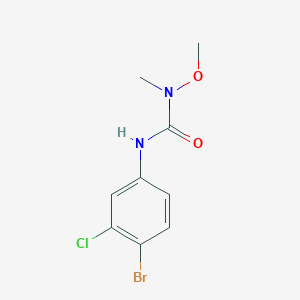

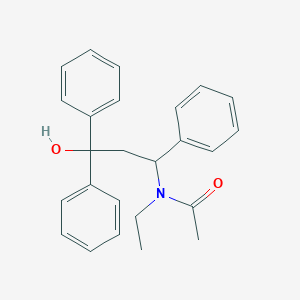

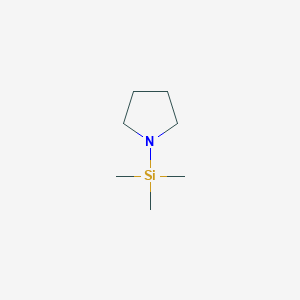

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)

![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)

![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)